
3-(Methylthio)propane-1-sulfonamide
描述
Chemical Reactions Analysis
Sulfonamides, including “3-(Methylthio)propane-1-sulfonamide”, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .作用机制
Target of Action
The primary target of 3-(Methylthio)propane-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid , which is essential for bacterial growth and reproduction .
Mode of Action
This compound acts as a competitive inhibitor of DHPS . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of DHPS, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and reproduction .
Biochemical Pathways
The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria . Folic acid is a crucial cofactor in the synthesis of nucleic acids (DNA and RNA). By inhibiting folic acid synthesis, this compound effectively halts the production of these vital biomolecules, leading to a cessation of bacterial growth and reproduction .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing essential nucleic acids, leading to a halt in their growth and reproduction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the effectiveness of the compound, as PABA can outcompete the compound for binding to DHPS . Additionally, the pH and temperature of the environment can also impact the compound’s stability and efficacy.
实验室实验的优点和局限性
One of the main advantages of using MTS in lab experiments is its specificity. MTS can be used to modify specific amino acids within a protein, which allows researchers to investigate the role of these amino acids in the protein's activity. However, one limitation of using MTS is that it can be difficult to control the extent of modification within a protein. This can lead to variability in the results obtained from different experiments.
未来方向
There are a number of future directions for research involving MTS. One area of interest is the development of new methods for synthesizing MTS, which could lead to improved purity and yield. Another area of interest is the investigation of MTS as a potential therapeutic agent, for example in the treatment of diseases such as cancer or Alzheimer's disease. Finally, there is a need for further research into the mechanism of action of MTS, in order to better understand its effects on biological systems.
科学研究应用
MTS has a number of applications in scientific research. One of the most common uses of MTS is in the study of protein structure and function. MTS can be used to modify specific amino acids within a protein, which allows researchers to investigate the role of these amino acids in the protein's activity. MTS can also be used to probe the structure of proteins, by reacting with specific amino acids and producing changes in the protein's activity or stability.
安全和危害
属性
IUPAC Name |
3-methylsulfanylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S2/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBGNYUDQQDMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B3249166.png)
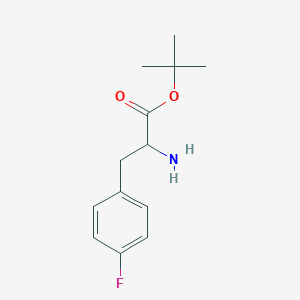
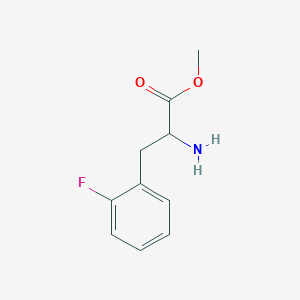
![4-Chloro-7-(heptan-4-yl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3249188.png)
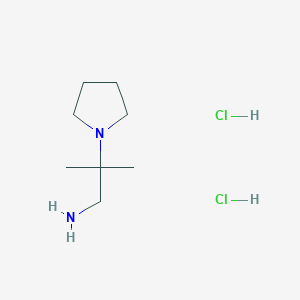
![n-Butyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3249195.png)
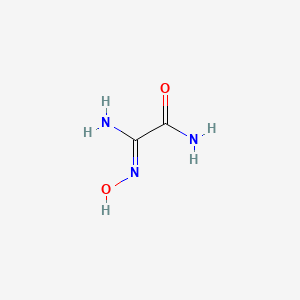
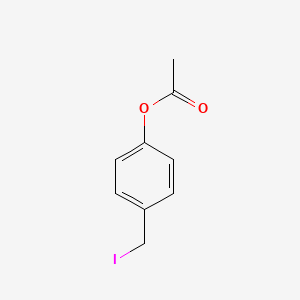
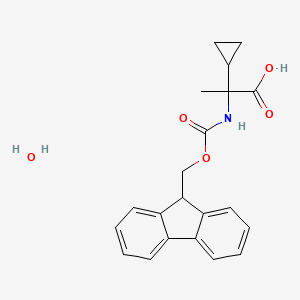
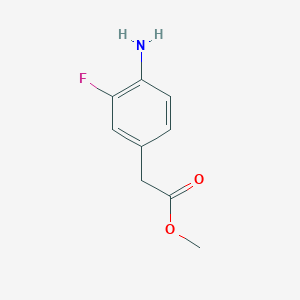
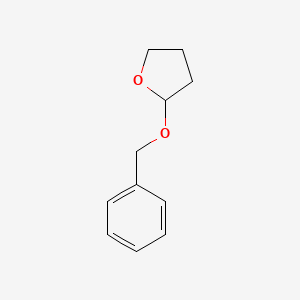
![2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3249224.png)
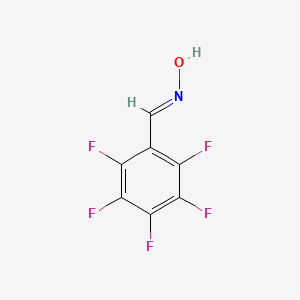
![Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate](/img/structure/B3249267.png)
